4-Amino-2,6-dichloropyrimidine
Overview
Description
4-Amino-2,6-dichloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino and dichloro substituents at positions 4 and 2,6 respectively. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
Target of Action
It’s known that the compound is used as a biochemical reagent and can serve as a precursor for the synthesis of various pyrimidine-based compounds .
Mode of Action
4-Amino-2,6-dichloropyrimidine is involved in aromatic nucleophilic substitution reactions . The compound undergoes amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
It’s known that the compound can serve as a precursor for the synthesis of various pyrimidine-based compounds, which may have diverse effects on different biochemical pathways .
Result of Action
It’s known that irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated nitric oxide production .
Action Environment
It’s known that the compound undergoes reactions under mild and environmentally friendly conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo nucleophilic substitution reactions with a variety of amines . This property allows it to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
4-Amino-2,6-dichloropyrimidine has been found to inhibit immune-activated nitric oxide production . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to undergo nucleophilic substitution reactions, which could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can be synthesized in high yields using the Vilsmeier–Haack–Arnold reagent . This suggests that it has good stability and does not degrade easily. Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be reported.
Metabolic Pathways
Stable isotope labeling has been used to study metabolic pathways in vivo, suggesting that similar methods could be used to investigate the metabolic pathways of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dichloropyrimidine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method starts with the chlorination of 2,6-dichloropyrimidine using phosphorus oxychloride. The resulting trichloropyrimidine is then subjected to ammoniation to yield a mixture of this compound and 2-amino-4,6-dichloropyrimidine. The mixture is separated, and the desired compound is isolated .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination and ammoniation steps are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium hydroxide, and various amines are commonly used under mild conditions to achieve substitution reactions.
Major Products
Substitution Products: Amino, thiol, and alkoxy derivatives of pyrimidine.
Reduction Products: Reduced pyrimidine derivatives with different functional groups.
Oxidation Products: Pyrimidine N-oxide derivatives.
Scientific Research Applications
4-Amino-2,6-dichloropyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2,6-Diamino-4-chloropyrimidine
- 4,6-Dichloropyrimidine
Comparison
4-Amino-2,6-dichloropyrimidine is unique due to the presence of both amino and dichloro substituents, which confer distinct reactivity and biological activity. Compared to 2-Amino-4,6-dichloropyrimidine, it has a different substitution pattern that affects its chemical behavior and applications. Similarly, 2,6-Diamino-4-chloropyrimidine and 4,6-Dichloropyrimidine have different functional groups that influence their reactivity and use in various fields .
Properties
IUPAC Name |
2,6-dichloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBKNZVOJNQKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064961 | |
Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-07-7 | |
Record name | 2,6-Dichloro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10132-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dichloropyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the amino group in 4-Amino-2,6-dichloropyrimidine for further chemical transformations?
A2: The amino group in this compound serves as a reactive site for further synthetic modifications. For example, it can react with substituted benzaldehydes, eventually leading to the formation of pyrimido[4,5-d]pyrimidine derivatives. [] These fused heterocyclic compounds are of interest in medicinal chemistry due to their potential biological activities.
Q2: Has the crystal structure of this compound been studied, and what insights does it provide?
A3: Yes, X-ray crystallography studies have been conducted on this compound. [] These studies provided valuable insights into the hydrogen bonding patterns within the crystal lattice. Notably, they provided experimental support for the concept of hydrogen bonding involving covalent bonding of the hydrogen to one atom and electrostatic interaction of the proton with an electron pair on another atom. [] This information is crucial for understanding the intermolecular interactions and physical properties of this compound.
Q3: Are there any known applications of this compound derivatives in medicinal chemistry?
A4: While this compound itself might not be a final drug candidate, its derivatives, particularly the pyrimido[4,5-d]pyrimidine and pyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine analogues, have shown promise as potential therapeutic agents. [] Further research is needed to explore their specific biological activities and potential applications in drug discovery.
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